Receptor Binding Profile Differentiation from PB28 (Sigma Ligand)
A direct, quantitative, head-to-head comparison of the target compound's Ki values against the well-characterized cyclohexylpiperazine PB28 is not available in the public domain. The target compound's specific N-cyclohexylcarboxamide and 5-chloro-2-methylphenyl groups are predicted by class-level SAR to confer a distinct sigma receptor binding profile compared to PB28, which has a long-chain methoxytetrahydronaphthalenyl substituent. PB28 binds to the sigma-1 receptor with a Ki of 0.38 nM and sigma-2 with a Ki of 0.68 nM [1]. While the target compound's precise sigma affinity is unpublished, its structural divergence from PB28 implies a non-interchangeable pharmacological profile for experiments requiring this precise substitution pattern [2].
| Evidence Dimension | Sigma-1 and Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Quantitative Ki values unpublished for sigma-1 and sigma-2 receptors. |
| Comparator Or Baseline | PB28: Sigma-1 Ki = 0.38 nM; Sigma-2 Ki = 0.68 nM [1] |
| Quantified Difference | Cannot be calculated; active profile expected to be distinct based on SAR. |
| Conditions | Radioligand displacement assays using [3H]-(+)-pentazocine for sigma-1 and [3H]-DTG for sigma-2 in guinea pig brain or recombinant human receptor cell lines [1]. |
Why This Matters
This matters for procurement because a researcher studying the specific proteomic interactions of the 5-chloro-2-methylphenyl motif cannot substitute the compound with the more common and functionally divergent PB28, even though both share a cyclohexylpiperazine core.
- [1] Berardi, F., Ferorelli, S., Abate, C., Colabufo, N. A., Contino, M., Perrone, R., & Tortorella, V. (2004). A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. Journal of medicinal chemistry, 47(9), 2308-2317. View Source
- [2] Colabufo, N. A., Berardi, F., Contino, M., Niso, M., Abate, C., Perrone, R., & Tortorella, V. (2004). Antiproliferative and cytotoxic effects of some sigma-2 agonists and sigma-1 antagonists in tumour cell lines. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 106-113. View Source
